Lithium(1+) ion 7-methyl-1,3-benzothiazole-2-sulfinate
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Overview
Description
Lithium(1+) ion 7-methyl-1,3-benzothiazole-2-sulfinate is a chemical compound with the molecular formula C8H8LiNO2S2 and a molecular weight of 221.22 g/mol . It is a white to yellow solid that is soluble in polar organic solvents such as dimethylformamide and dimethyl sulfoxide, slightly soluble in ethanol and methanol, and insoluble in water .
Preparation Methods
The synthesis of Lithium(1+) ion 7-methyl-1,3-benzothiazole-2-sulfinate typically involves the reaction of 7-methyl-1,3-benzothiazole-2-sulfinic acid with lithium hydroxide or lithium carbonate under controlled conditions . The reaction is carried out in a polar organic solvent such as dimethylformamide or dimethyl sulfoxide at a temperature range of 0-50°C. The product is then isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
Lithium(1+) ion 7-methyl-1,3-benzothiazole-2-sulfinate undergoes various chemical reactions, including:
Scientific Research Applications
Lithium(1+) ion 7-methyl-1,3-benzothiazole-2-sulfinate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Lithium(1+) ion 7-methyl-1,3-benzothiazole-2-sulfinate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . It can also interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Lithium(1+) ion 7-methyl-1,3-benzothiazole-2-sulfinate is unique compared to other similar compounds due to its specific structural features and reactivity. Similar compounds include:
Lithium(1+) ion 1,3-benzothiazole-2-sulfinate: Lacks the methyl group at the 7-position, resulting in different reactivity and biological activity.
Sodium(1+) ion 7-methyl-1,3-benzothiazole-2-sulfinate: Similar structure but different cation, which can affect solubility and reactivity.
Potassium(1+) ion 7-methyl-1,3-benzothiazole-2-sulfinate: Another similar compound with a different cation, influencing its chemical properties.
Properties
IUPAC Name |
lithium;7-methyl-1,3-benzothiazole-2-sulfinate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S2.Li/c1-5-3-2-4-6-7(5)12-8(9-6)13(10)11;/h2-4H,1H3,(H,10,11);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVRGQIQHXVRLB-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=C2C(=CC=C1)N=C(S2)S(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6LiNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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